![molecular formula C12H16N2O3 B3155190 4-(3-Methyl-4-nitrophenoxy)piperidine CAS No. 793636-66-5](/img/structure/B3155190.png)
4-(3-Methyl-4-nitrophenoxy)piperidine
Overview
Description
“4-(3-Methyl-4-nitrophenoxy)piperidine” is a chemical compound with the molecular formula C12H16N2O3 . It is a piperidine derivative, which are among the most important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of compounds related to “4-(3-Methyl-4-nitrophenoxy)piperidine” involves complex reactions where piperidine derivatives are key intermediates. Piperidines are among the most important synthetic fragments for designing drugs and their synthesis has long been widespread .Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-4-nitrophenoxy)piperidine” is represented by the SMILES notation: CC1=C(C=CC(=C1)OC2CCNCC2)N+[O-] . The molecular weight is 236.27 .Chemical Reactions Analysis
As a piperidine derivative, “4-(3-Methyl-4-nitrophenoxy)piperidine” may undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Plasmodium falciparum Protease Inhibition
Piperidine derivatives, including those similar to 4-(3-Methyl-4-nitrophenoxy)piperidine, have been shown to inhibit the aspartic protease activity in Plasmodium falciparum, a parasite responsible for malaria. The presence of a nitro group in these compounds plays a crucial role in inhibiting the plasmepsin-II enzyme, crucial for the parasite's survival (Saify et al., 2011).
Molecular and Spectroscopic Studies
Research on piperidine derivatives has also focused on their molecular structures and interactions. Studies involving piperidinium complexes, such as those with carboxylic acid or nitrophenolate, provide insights into the potential for designing new materials or pharmaceuticals with tailored properties (Anioła et al., 2016).
Anticancer and Antibacterial Agents
Some piperidine derivatives are investigated for their potential as anticancer and antibacterial agents. Their efficacy relates to the structural modifications, enabling them to target specific pathways or enzymes within cancer cells or bacteria, illustrating the versatility and potential of piperidine-based compounds in medicinal chemistry (Jayachandra et al., 2018).
Advanced Material Synthesis
In materials science, piperidine derivatives are used in the synthesis of advanced materials. For instance, their incorporation into crystal structures can lead to new materials with specific optical or electronic properties, beneficial for various applications from electronics to photonics (Aydinli et al., 2010).
Nitroxide Radical Studies
Piperidine derivatives, particularly nitroxyl radicals, find application as antioxidants, contrast agents, and probes in biological and medical research. Their unique electronic properties make them suitable for studying oxidative processes, imaging, and potentially as therapeutics (Sakai et al., 2010).
Future Directions
Piperidines are significant in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
4-(3-methyl-4-nitrophenoxy)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-8-11(2-3-12(9)14(15)16)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHPVUKDPMPWKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-4-nitrophenoxy)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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